2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one
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Overview
Description
2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is a heterocyclic compound that features a pyranopyridine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one typically involves multiple steps. One common method starts with the reaction of 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol to form a chalcone intermediate. This intermediate is then reacted with 2-cyanothioacetamide under reflux conditions to yield the desired pyranopyridine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in microbial growth or cancer cell proliferation.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-(4-Bromophenyl)-3-hydroxy-5,7-dimethoxy-4H-pyrano[3,2-c]pyridin-4-one is unique due to its specific combination of a pyranopyridine core with bromophenyl and methoxy groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H12BrNO5 |
---|---|
Molecular Weight |
378.17 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-hydroxy-5,7-dimethoxypyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C16H12BrNO5/c1-21-11-7-10-12(16(18-11)22-2)13(19)14(20)15(23-10)8-3-5-9(17)6-4-8/h3-7,20H,1-2H3 |
InChI Key |
PCXZJJBZMLOKRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br)OC |
Origin of Product |
United States |
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